![molecular formula C12H12N2O2S B1284102 Ethyl 2-(phenylamino)-4-thiazolecarboxylate CAS No. 126533-76-4](/img/structure/B1284102.png)
Ethyl 2-(phenylamino)-4-thiazolecarboxylate
Overview
Description
Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a chemical compound that incorporates a thiophene moiety . Thiophene is a five-membered heterocyclic compound that is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds often involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure elucidation of the designed compounds is derived from their spectral information .Chemical Reactions Analysis
Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds are known to react with different nucleophiles and electrophiles . The reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Role in Synthesis of Thiophene Derivatives
Thiophene-based analogs, including Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules, including Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have a prominent role in the advancement of organic semiconductors . This opens up possibilities for its use in electronic devices.
Organic Field-Effect Transistors (OFETs)
The compound could potentially be used in the fabrication of Organic Field-Effect Transistors (OFETs), given the role of thiophene-mediated molecules in this area .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could be used in the production of OLEDs.
Antimicrobial Activity
Research has shown that thiophene derivatives derived from Ethyl 2-(phenylamino)-4-thiazolecarboxylate have exhibited antimicrobial activity . Specifically, derivatives 7b and 8 showed activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species .
Anticancer Properties
Thiophene ring system exhibits many pharmacological properties such as anticancer . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could potentially be used in cancer treatment.
Anti-Inflammatory Properties
Thiophene-based drugs, such as those that could potentially be derived from Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have shown anti-inflammatory properties . This opens up possibilities for its use in the treatment of inflammatory diseases.
Future Directions
Thiophene derivatives like Ethyl 2-(phenylamino)-4-thiazolecarboxylate have promising pharmacological characteristics and are considered important entities in the synthesis of heterocyclic compounds . Future research could focus on synthesizing new thiophene-containing compounds and studying their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .
Mechanism of Action
- Inhibition of FabH disrupts fatty acid synthesis, leading to impaired cell membrane integrity and bacterial growth inhibition .
- This inhibition ultimately leads to a decrease in bacterial membrane lipid production and cell viability .
- Downstream effects include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
ethyl 2-anilino-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCUMDSDWMYUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567604 | |
Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(phenylamino)-4-thiazolecarboxylate | |
CAS RN |
126533-76-4 | |
Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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